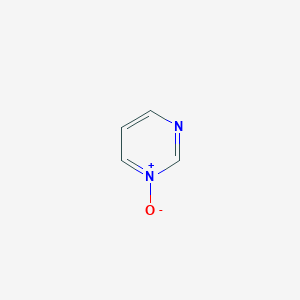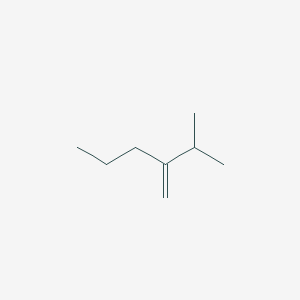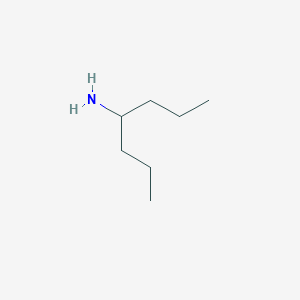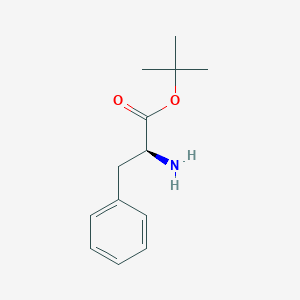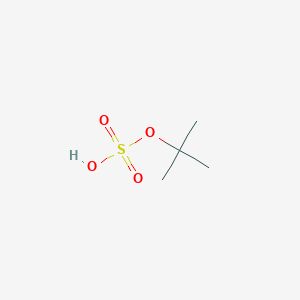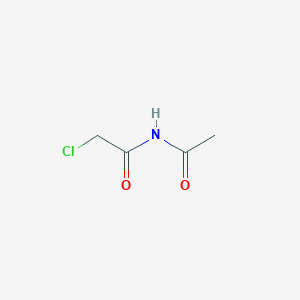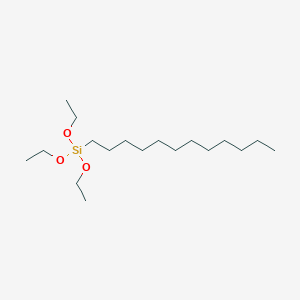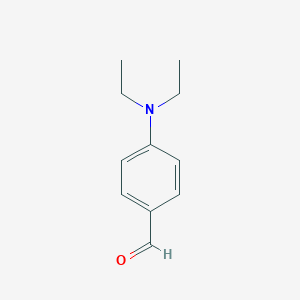
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-, also known as TMS, is a synthetic steroid that is widely used in scientific research. It is commonly used as a precursor to other steroids, and its unique properties make it a valuable tool for studying the mechanisms of steroid synthesis and action.
Wirkmechanismus
The mechanism of action of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is not fully understood, but it is believed to act as a substrate for the enzymes involved in steroid synthesis. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is converted to other steroids through a series of enzymatic reactions, and these steroids then act on their respective receptors to produce their physiological effects. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has also been shown to bind to the androgen receptor, although its affinity for this receptor is relatively low.
Biochemical and Physiological Effects:
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has a number of biochemical and physiological effects, depending on the steroid to which it is converted. For example, Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- can be converted to testosterone, which is an androgen that promotes the development of male sexual characteristics. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- can also be converted to progesterone, which is a progestin that is involved in the regulation of the menstrual cycle and pregnancy. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has also been shown to have anti-inflammatory and immunomodulatory effects, although the mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has a number of advantages for use in lab experiments. It is a reliable and consistent source of steroid precursors, and it can be easily synthesized in large quantities. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is also relatively stable and can be stored for long periods of time without degradation. However, Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- also has some limitations. It is a synthetic steroid that may not accurately reflect the properties of endogenous steroids, and it may not be suitable for all types of experiments.
Zukünftige Richtungen
There are a number of future directions for research involving Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and immunomodulatory effects of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-. Additionally, researchers may explore the use of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- as a therapeutic agent for the treatment of various diseases and conditions, such as inflammation, autoimmune disorders, and cancer.
Synthesemethoden
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is synthesized through a multi-step process that involves the conversion of pregnenolone to 3beta-(trimethylsiloxy)-pregnenolone, followed by the conversion of this intermediate to Pregn-5-en-20-one, 3beta-(trimethylsiloxy)-. The synthesis of Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is a complex process that requires specialized equipment and expertise, but it is a valuable tool for researchers who need a reliable and consistent source of this steroid.
Wissenschaftliche Forschungsanwendungen
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- is widely used in scientific research, particularly in the fields of endocrinology and pharmacology. It is commonly used as a precursor to other steroids, such as testosterone and progesterone, and it is also used to study the mechanisms of steroid synthesis and action. Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- has been used to investigate the effects of steroids on gene expression, cell proliferation, and differentiation, and it has also been used to study the mechanisms of steroid hormone receptor activation.
Eigenschaften
CAS-Nummer |
18919-58-9 |
|---|---|
Produktname |
Pregn-5-en-20-one, 3beta-(trimethylsiloxy)- |
Molekularformel |
C24H40O2Si |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C24H40O2Si/c1-16(25)20-9-10-21-19-8-7-17-15-18(26-27(4,5)6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,18-22H,8-15H2,1-6H3/t18-,19-,20+,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
MQAKMQDJWRHTAA-CVGDDBFFSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C |
Synonyme |
3β-(Trimethylsilyloxy)pregn-5-en-20-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



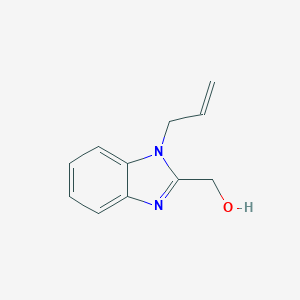
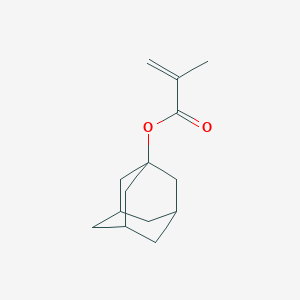
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
